molecular formula C5H8F3NS B2405198 2-(trifluoromethyl)thiomorpholine CAS No. 1446485-41-1

2-(trifluoromethyl)thiomorpholine

Cat. No.: B2405198
CAS No.: 1446485-41-1
M. Wt: 171.18
InChI Key: VDMYKWRTPIJCPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(trifluoromethyl)thiomorpholine is a heterocyclic compound containing both sulfur and nitrogen atoms within its ring structure. This compound is characterized by the presence of a trifluoromethyl group attached to the second carbon of the thiomorpholine ring.

Safety and Hazards

Thiomorpholine can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is advised to avoid breathing its vapors, mist, or gas and to ensure adequate ventilation .

Future Directions

The field of trifluoromethylation reactions, which includes compounds like Thiomorpholine, 2-(trifluoromethyl)-, has seen significant growth in recent years . This suggests that there could be further developments and applications in this area in the future. The review on thiophene-based chemosensors also suggests potential future directions in the detection of cations and anions .

Mechanism of Action

Target of Action

It’s known that the compound is used in the suzuki–miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound’s role in this reaction suggests that its targets could be related to carbon–carbon bond formation.

Mode of Action

The mode of action of 2-(trifluoromethyl)thiomorpholine involves its interaction with its targets in the Suzuki–Miyaura coupling . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathways affected by this compound are related to the Suzuki–Miyaura coupling . The compound’s role in this reaction suggests that it may affect pathways related to carbon–carbon bond formation.

Result of Action

The result of the action of this compound is the formation of new carbon–carbon bonds through the Suzuki–Miyaura coupling . This reaction is widely applied in the synthesis of various organic compounds .

Action Environment

The action environment of this compound is typically a laboratory setting where Suzuki–Miyaura coupling reactions are performed . Environmental factors that could influence the compound’s action, efficacy, and stability include the presence of a metal catalyst (such as palladium), the temperature, and the pH of the reaction environment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiomorpholine, 2-(trifluoromethyl)- typically involves the cyclization of appropriate precursors. One common method includes the reaction of diethanolamine with triethylamine, followed by the addition of methane sulfonyl chloride to form an acylated intermediate. This intermediate undergoes cyclization in the presence of sodium sulfide to yield thiomorpholine. The final product is obtained through hydrolysis, purification, and drying .

Industrial Production Methods

Industrial production of thiomorpholine, 2-(trifluoromethyl)- follows similar synthetic routes but is optimized for large-scale manufacturing. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(trifluoromethyl)thiomorpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced thiomorpholine derivatives, and various substituted thiomorpholine compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(trifluoromethyl)thiomorpholine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased stability and lipophilicity. These characteristics make it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2-(trifluoromethyl)thiomorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F3NS/c6-5(7,8)4-3-9-1-2-10-4/h4,9H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDMYKWRTPIJCPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(CN1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8F3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1446485-41-1
Record name 2-(trifluoromethyl)thiomorpholine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.